2,4-Diamino-6-hydroxypyrimidine
Overview
Description
2,4-Diamino-6-hydroxypyrimidine is an organic compound with the molecular formula C4H6N4O. It is a pyrimidine derivative that contains two amino groups at positions 2 and 4, and a hydroxyl group at position 6. This compound is known for its role as a selective inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the de novo synthesis of pterins .
Mechanism of Action
Mode of Action
DAHP inhibits GCH1 by two mechanisms. At relatively low concentrations, DAHP emulates BH4 and engages the GFRP-dependent feedback inhibitory system. At higher concentrations, DAHP competes directly for binding with the GTP substrate . In the case of mt-DHFR, DAHP interacts with the glycerol (GOL) binding site of the enzyme .
Biochemical Pathways
The inhibition of GCH1 by DAHP blocks the synthesis of BH4 . BH4 is an essential cofactor for nitric oxide synthases (NOSs) and aromatic amino acid hydroxylases . Therefore, the inhibition of BH4 synthesis by DAHP can effectively block NO production .
Pharmacokinetics
The design of dahp and its derivatives takes into account the need for proper hydrophilicity to allow for cell entry .
Result of Action
The inhibition of BH4 synthesis by DAHP leads to the suppression of NO production . In the context of tuberculosis treatment, DAHP has shown good anti-TB activity .
Action Environment
The potency of DAHP’s inhibition of GCH1 is influenced by the presence of GFRP . Therefore, DAHP would preferably target GCH1 in tissues with abundant GFRP . Additionally, the safety data sheet for DAHP indicates that it is very toxic to aquatic life, suggesting that environmental factors can influence its action .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-hydroxypyrimidine plays a crucial role in biochemical reactions by inhibiting GTP cyclohydrolase I. This enzyme is essential for the synthesis of tetrahydrobiopterin, a cofactor for several important enzymes, including nitric oxide synthase and aromatic amino acid hydroxylases. By inhibiting GTP cyclohydrolase I, this compound effectively blocks the production of tetrahydrobiopterin, leading to a decrease in nitric oxide production and other related biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, for example, the inhibition of tetrahydrobiopterin synthesis by this compound results in reduced nitric oxide production, which can impact vascular function and blood pressure regulation. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of tetrahydrobiopterin .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GTP cyclohydrolase I and inhibiting its activity. This inhibition is not direct but occurs through an interaction with the GTP cyclohydrolase I feedback regulatory protein, which modulates the enzyme’s activity. The presence of this regulatory protein is essential for the inhibitory effect of this compound, highlighting the complexity of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the inhibitory effects on GTP cyclohydrolase I and subsequent biochemical processes can persist, although the degree of inhibition may decrease with time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GTP cyclohydrolase I without causing significant adverse effects. At higher doses, toxic effects such as increased intestinal permeability and gastrointestinal ulcers have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in the metabolic pathway of tetrahydrobiopterin synthesis. By inhibiting GTP cyclohydrolase I, the compound disrupts the production of tetrahydrobiopterin, affecting the activity of enzymes that rely on this cofactor. This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting various physiological processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with GTP cyclohydrolase I and other related proteins. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-diamino-6-hydroxypyrimidine involves the cyclization of guanidine with cyanoacetic acid. The reaction typically proceeds under basic conditions, often using sodium methoxide in methanol as the base and solvent. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrimidine ring .
Industrial Production Methods
In industrial settings, this compound can be produced by chlorinating this compound using phosphorus oxychloride. The reaction is quenched with alcohols, and the product is isolated by neutralizing the hydrochloride salt with ammonia water. This method offers a high recovery rate and is cost-effective due to the recyclability of the by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Sodium Methoxide: Used as a base in cyclization reactions.
Alcohols: Used for quenching reactions.
Major Products Formed
2,4-Diamino-6-chloropyrimidine: Formed by chlorination.
Various Substituted Pyrimidines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various pyrimidine derivatives.
Biology: Acts as an inhibitor of GTP cyclohydrolase I, affecting the synthesis of tetrahydrobiopterin and nitric oxide production.
Industry: Used as a corrosion inhibitor for mild steel in acidic environments.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a hydroxyl group.
2,4-Diamino-5-nitroso-6-hydroxypyrimidine: Contains a nitroso group at position 5.
Uniqueness
2,4-Diamino-6-hydroxypyrimidine is unique due to its specific inhibition of GTP cyclohydrolase I, which makes it a valuable tool in studying the biosynthesis of pterins and nitric oxide. Its ability to act as a corrosion inhibitor also sets it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELIMKTDYHAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Record name | 2,4-diamino-6-hydroxypyrimidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58470-85-2 (sulfate) | |
Record name | 2-Aminoisocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |
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DSSTOX Substance ID |
DTXSID4049038 | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
100643-27-4, 56-06-4, 143504-99-8 | |
Record name | 2,6-Diamino-4-pyrimidinol | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Aminoisocytosine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
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Record name | 2,6-diamino-1H-pyrimidin-4-one | |
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Record name | 2,6-Diaminopyrimidin-4(3H)-one | |
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Record name | 2-AMINOISOCYTOSINE | |
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Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
286 °C | |
Record name | 2,4-Diamino-6-hydroxypyrimidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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